Silicic acid, bismuth salt

Description

Introduction to Silicic Acid Bismuth Salt

Historical Context and Discovery

Silicic acid bismuth salt was first identified in natural mineral formations, notably as the mineral sillénite (Bi₁₂SiO₂₀), which crystallizes in cubic structures. Early synthetic efforts in the mid-20th century focused on mimicking natural conditions by heating mixtures of bismuth and silicon oxides. A breakthrough occurred in 2020 with the development of a confined-melting synthesis method, enabling precise control over phase evolution from Bi₂SiO₅ to Bi₄Si₃O₁₂ through silica-shell-mediated growth. This technique addressed longstanding challenges in stabilizing uniform bismuth silicate phases and paved the way for nanostructured variants.

Fundamental Chemical Properties

Composition and Structural Diversity

Silicic acid bismuth salt exhibits variable stoichiometry, with common formulations including:

The Aurivillius-type layered structure of Bi₂SiO₅, characterized by alternating bismuth oxide and silicate layers, enables exceptional out-of-plane dielectric constants (εᵣ > 20). Solid-state ²⁹Si NMR studies confirm covalent Si–O–Bi bonding, evidenced by a chemical shift of −78.1 ppm.

Physical and Electronic Properties

- Bandgap : Bi₁₂SiO₂₀ exhibits a direct bandgap of ~3.2 eV, suitable for optoelectronic applications.

- Thermal Stability : Melting points exceed 900°C for Bi₂SiO₅, with silica shells preventing decomposition up to 1,200°C.

- Reactivity : The inclusion of Si(IV) cations inhibits reactions with atmospheric CO₂, enhancing environmental stability compared to pure bismuth oxides.

Significance in Inorganic and Materials Chemistry

Dielectric and Electronic Applications

Bi₂SiO₅’s high permittivity and compatibility with van der Waals (vdW) heterostructures make it ideal for next-generation transistors. Its layered morphology allows integration with 2D semiconductors like MoS₂, reducing interfacial defects and improving carrier mobility.

Optoelectronic and Photonic Uses

The photorefractive effect in Bi₁₂SiO₂₀ enables applications in holographic data storage and spatial light modulators. Recent advances in Czochralski-grown single crystals (up to 5 cm diameter) have facilitated commercial prototyping of acoustic delay lines.

Advanced Functional Materials

Properties

CAS No. |

37293-13-3 |

|---|---|

Molecular Formula |

Bi2O9Si3 |

Molecular Weight |

646.21 g/mol |

IUPAC Name |

dibismuth;dioxido(oxo)silane |

InChI |

InChI=1S/2Bi.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2 |

InChI Key |

DQUIAMCJEJUUJC-UHFFFAOYSA-N |

Canonical SMILES |

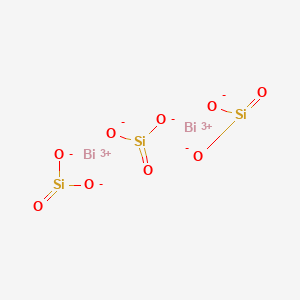

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Bi+3].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing silicic acid, bismuth salt, involves the reaction of bismuth nitrate with sodium silicate under controlled conditions. The reaction typically occurs in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired compound. The reaction can be represented as follows:

[ \text{Bi(NO}_3\text{)}_3 + \text{Na}_2\text{SiO}_3 \rightarrow \text{Bi}_2\text{SiO}_5 + 2\text{NaNO}_3 ]

The resulting product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as calcination to enhance the purity and crystallinity of the final product. The use of advanced techniques like sol-gel synthesis and hydrothermal methods can also be employed to produce high-quality bismuth silicate materials with specific properties tailored for various applications .

Chemical Reactions Analysis

Types of Reactions

Silicic acid, bismuth salt, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of higher oxidation state products.

Reduction: Reduction reactions can convert the bismuth component to a lower oxidation state.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce elemental bismuth. Substitution reactions can result in the formation of various bismuth-containing compounds with different functional groups .

Scientific Research Applications

Medical Applications

1.1 Gastrointestinal Disorders

Bismuth subsalicylate is primarily utilized for the treatment of gastrointestinal conditions. It serves as an effective antidiarrheal agent and is commonly used to alleviate symptoms associated with nausea, indigestion, and upset stomach. The compound's mechanism includes:

- Antisecretory Action : Reduces intestinal secretions, thereby decreasing fluid loss during diarrhea.

- Fluid Absorption : Enhances the reabsorption of fluids and electrolytes in the intestinal wall.

- Anti-inflammatory Effects : Salicylic acid, a component of bismuth subsalicylate, inhibits cyclooxygenase enzymes, reducing inflammation in the gastrointestinal tract .

1.2 Helicobacter pylori Infections

Bismuth subsalicylate is also used off-label as part of treatment regimens for Helicobacter pylori infections. When included in a quadruple therapy regimen alongside a proton pump inhibitor and antibiotics (tetracycline and metronidazole), it has shown efficacy in eradicating up to 90% of H. pylori infections. This combination therapy is recommended for patients with previous antibiotic exposure or penicillin allergies .

Case Studies

Several studies have highlighted both the therapeutic benefits and potential complications associated with long-term use of bismuth subsalicylate:

- Gastrointestinal Complications : A case study documented a patient who developed neurotoxicity after prolonged use of bismuth subsalicylate. Symptoms included confusion and myoclonic jerks, which resolved after discontinuation of the drug .

- Efficacy in Treatment : Clinical trials have demonstrated that bismuth subsalicylate significantly reduces symptoms of diarrhea compared to placebo, making it a preferred over-the-counter option for mild gastrointestinal discomfort .

Comparative Efficacy

A summary table comparing the efficacy of bismuth subsalicylate with other antidiarrheal agents is presented below:

| Agent | Primary Use | Mechanism of Action | Efficacy |

|---|---|---|---|

| Bismuth Subsalicylate | Diarrhea, nausea | Antisecretory, anti-inflammatory | High; effective against H. pylori |

| Loperamide | Diarrhea | Slows gut motility | High; not effective against H. pylori |

| Diphenoxylate | Diarrhea | Opioid receptor agonist | Moderate; risk of dependence |

Mechanism of Action

The mechanism of action of silicic acid, bismuth salt, involves several molecular targets and pathways:

Antimicrobial Activity: The bismuth component disrupts the cell walls of bacteria, leading to cell lysis and death. It also inhibits the activity of certain enzymes essential for bacterial survival.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory mediators, such as prostaglandins, by blocking the cyclooxygenase enzyme.

Optical Properties: The unique optical properties of the compound make it suitable for use in bioimaging and photothermal therapy

Comparison with Similar Compounds

Lead Silicates (e.g., Lead Silico Chromate, CAS 11113-70-5)

Sodium Silicates (e.g., Sodium Metasilicate, CAS 6834-92-0)

Calcium Silicates (e.g., Calcium Metasilicate, CAS 1344-95-2)

Bismuth Subsalicylate (Pepto-Bismol®, CAS 14882-18-9)

Lead-Doped Barium Silicates (e.g., CAS 68784-75-8)

- Formula : BaSi₂O₅·Pb .

- Applications : Specialty ceramics and electronic components requiring controlled conductivity .

- Toxicity : Lead doping introduces toxicity concerns, leading to regulatory scrutiny under RoHS .

Research Findings and Data

Optical Enhancements

Metallurgical Efficiency

- Bismuth Removal : Adding silicic acid during copper refining forms volatile bismuth silicates, reducing Bi content to <0.002% . Excess silicic acid prevents iron oxide formation, optimizing bismuth removal .

Toxicity and Regulatory Considerations

Biological Activity

Silicic acid, bismuth salt, is a compound that exhibits notable biological activities, particularly in the context of gastrointestinal health and antimicrobial properties. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

This compound, primarily comprises bismuth ions complexed with silicic acid. Upon administration, this compound undergoes hydrolysis in the acidic environment of the stomach, releasing bismuth oxychloride and salicylic acid. The bismuth component interacts with gastrointestinal mucosal cells, providing a protective barrier against pathogens and promoting healing in cases of ulcers or inflammation.

Key Mechanisms:

- Antimicrobial Activity : Bismuth compounds have demonstrated bactericidal effects against various pathogens, including Helicobacter pylori, which is implicated in peptic ulcers and gastritis . They prevent bacterial adhesion to mucosal surfaces and inhibit bacterial enzyme activities such as phospholipase and urease .

- Anti-inflammatory Effects : Salicylic acid contributes to the anti-inflammatory properties by inhibiting cyclooxygenase enzymes, reducing prostaglandin synthesis .

- Cytoprotective Properties : The formation of insoluble bismuth salts in the gastrointestinal tract helps to protect epithelial cells from damage caused by toxins and pathogens .

Antimicrobial Efficacy

Research has shown that this compound exhibits significant antimicrobial activity against various enteric pathogens:

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of bismuth-containing compounds in treating gastrointestinal disorders:

- Diarrheal Illness in Children : A randomized controlled trial involving Peruvian children demonstrated that bismuth subsalicylate significantly reduced the duration of diarrhea when used alongside oral rehydration therapy. The study reported a mean reduction in hospitalization duration from 8.5 days to 6.9 days for treated patients .

- Long-term Use and Neurotoxicity : A case study documented a 44-year-old woman who developed neurotoxic symptoms after prolonged use of bismuth subsalicylate. While this highlights potential side effects, it also underscores the importance of monitoring long-term use .

- Bacterial Infections : A double-blind study showed that children treated with bismuth subsalicylate experienced a decrease in stool frequency and improved stool consistency during acute diarrheal episodes compared to placebo groups .

Safety Profile and Toxicity

While this compound is generally considered safe for short-term use, potential adverse effects have been noted with prolonged exposure:

- Neurotoxicity : Cases of neurotoxicity have been associated with excessive accumulation of bismuth in the body, leading to symptoms such as confusion and myoclonus .

- Gastrointestinal Effects : Mild gastrointestinal disturbances may occur but are typically outweighed by the therapeutic benefits in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.